molecular formula C12H16ClFN2 B3211722 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1092791-36-0

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B3211722
CAS No.: 1092791-36-0
M. Wt: 242.72 g/mol
InChI Key: OMXDJCAJLDYKQP-UHFFFAOYSA-N
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Description

Historical Context of Indole-Alkaloid Derivatives in Neuropsychopharmacology

Evolutionary Trajectory of Indole-Based Neurotransmitter Analogues

Indole alkaloids have shaped neuropsychopharmacology since the isolation of serotonin (5-hydroxytryptamine) in the 1940s. The indole nucleus, inherently capable of π-π interactions with aromatic residues in monoamine receptors, became a template for psychotropic drug development. Early synthetic derivatives like N,N-dimethyltryptamine (DMT) revealed the critical role of amine substituents in crossing the blood-brain barrier, though their clinical utility was limited by rapid metabolism via monoamine oxidase (MAO).

The 1960s marked a paradigm shift with the discovery of psilocybin, a 4-phosphoryloxy-DMT derivative demonstrating prolonged hallucinogenic effects due to metabolic stabilization. This highlighted the potential of strategic indole ring substitutions. Subsequent research identified that halogenation at specific positions could dramatically alter receptor binding profiles – for instance, 5-bromo-DMT showed enhanced 5-HT₁A affinity compared to its parent compound.

Modern Applications of Functionalized Indole Systems

Contemporary medicinal chemistry leverages indole’s versatility through targeted substitutions. The introduction of 2,4-dimethyl groups in 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride exemplifies this approach. Comparative studies indicate that 2-methyl substitution protects the indole nitrogen from oxidative metabolism, while 4-methyl groups induce favorable steric effects at serotonin receptor subtypes. Fluorine’s electronegativity at position 7 enhances dipole interactions with transmembrane domain residues, as evidenced by receptor docking simulations of analogous compounds.

Table 1: Structural Evolution of Key Indole Derivatives
Compound Substitutions Receptor Affinity Profile Metabolic Half-Life (Hours)
Serotonin 5-OH 5-HT₁A/2A/2C 0.25
Psilocybin 4-PO₄, DMT 5-HT₂A > 5-HT₁A 2.5
5-Bromo-DMT 5-Br 5-HT₁A > 5-HT₂A 1.8
Target Compound 7-F, 2,4-diCH₃ 5-HT₂C > 5-HT₆ (Predicted) 4.7 (Est.)

Data synthesized from structural analogs

Properties

IUPAC Name

2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2.ClH/c1-7-3-4-10(13)12-11(7)9(5-6-14)8(2)15-12;/h3-4,15H,5-6,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXDJCAJLDYKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)F)C)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride typically involves multiple steps starting from commercially available indole derivatives. One common approach is the following:

  • Friedel-Crafts Alkylation: The indole core is first subjected to Friedel-Crafts alkylation to introduce the methyl groups at the 2- and 4-positions.

  • Halogenation: The fluorine atom is introduced at the 7-position through halogenation reactions.

  • Amination: The ethanamine group is introduced at the 3-position through amination reactions.

  • Acidification: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the ethanamine group to corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions can reduce the indole ring or the fluorine atom.

  • Substitution: Substitution reactions can replace the fluorine atom or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: Common reagents include halides, amines, and organometallic compounds.

Major Products Formed:

  • Oxidation: Amides, carboxylic acids.

  • Reduction: Reduced indole derivatives, de-fluorinated compounds.

  • Substitution: Fluorinated or methylated derivatives.

Scientific Research Applications

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in understanding the role of indole derivatives in cellular processes.

  • Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity and physicochemical properties of indole-3-yl ethanamine hydrochlorides are highly dependent on substituent patterns. Below is a comparative table of key analogs:

Compound Name Substituents (Indole Positions) CAS Number Key Structural Features
Target Compound 7-F, 2,4-dimethyl Not provided Fluorine (electron-withdrawing), methyl (hydrophobic)
2-(1H-Indol-3-yl)ethanamine HCl (Tryptamine HCl) None 61-54-1 Unsubstituted indole core
2-(5-Ethyl-1H-indol-3-yl)ethanamine HCl 5-Ethyl Not provided Ethyl group enhances hydrophobicity
2-(5-Chloro-2-methyl-1H-indol-3-yl)ethanamine HCl 5-Cl, 2-methyl Not provided Chlorine (halogen) and methyl substituents
2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl 1-Benzyl 151410-15-0 Benzyl group on indole nitrogen
2-(7-Bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine HCl 7-Br, 2-pyridinyl 1052405-41-0 Bromine and heteroaromatic substitution

Key Observations:

  • Fluorine vs. Halogens (Cl, Br): The target compound’s 7-fluoro group may improve metabolic stability compared to bulkier halogens (e.g., Br in ), which can increase molecular weight and polar surface area.
  • N-Substitution: The 1-benzyl analog demonstrates how N-alkylation alters solubility and steric hindrance, possibly reducing target affinity compared to the target compound’s free NH indole.

Biological Activity

2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a compound belonging to the indole family, notable for its unique structural features that include a fluorine atom and two methyl groups attached to the indole ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to various therapeutic applications.

  • Molecular Formula : C12H15FN2
  • Molecular Weight : 206.26 g/mol
  • CAS Number : 1177357-90-2

Biological Activities

Indole derivatives, including 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine, exhibit a wide range of biological activities. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Research indicates that compounds similar to 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine can act as inhibitors or agonists for specific biological targets, influencing pathways related to cell growth and apoptosis. In vitro studies have shown that certain indole derivatives exhibit significant antiproliferative effects against various cancer cell lines.

Compound Cell Line IC50 (µg/mL)
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamineHCT-116TBD
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamineMCF-7TBD

The specific interactions of this compound with cellular receptors may enhance its anticancer properties, suggesting a need for further investigation into its mechanisms of action and therapeutic potential in oncology .

Neuropharmacological Effects

Studies on indole derivatives have also indicated potential neuropharmacological activities. For instance, some compounds in this category have been reported to exhibit antidepressant and anxiolytic effects by modulating neurotransmitter systems, particularly serotonin receptors. While specific data for 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine is limited, its structural similarity to known psychoactive compounds suggests potential efficacy in this area .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. Preliminary studies suggest that compounds like 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine could possess antibacterial and antifungal activities. This is particularly relevant given the increasing concern over antibiotic resistance.

Activity Type Target Organism Minimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureusTBD
AntifungalCandida albicansTBD

Further research is warranted to establish the specific antimicrobial spectrum and potency of this compound .

Case Studies

A review of literature highlights various case studies where indole derivatives have been synthesized and evaluated for their biological activity. For instance, one study focused on the synthesis of novel indole-based compounds that demonstrated promising anticancer activity against multiple cell lines with low IC50 values .

In another instance, a comparative analysis of structurally similar compounds revealed that variations in substitution patterns significantly influenced biological activity profiles. This underscores the importance of structural optimization in drug design .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride?

Answer:
A typical synthesis involves:

  • Indole core construction : Friedel-Crafts alkylation or cyclization of substituted anilines to form the 7-fluoro-2,4-dimethylindole scaffold. Fluorination is achieved via electrophilic substitution or halogen exchange .
  • Ethanamine side-chain introduction : Alkylation of the indole C3 position using bromoethylamine derivatives, followed by purification via recrystallization or column chromatography.
  • Hydrochloride salt formation : Treatment with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .
    Key considerations : Optimize reaction conditions (temperature, solvent) to avoid side reactions from the electron-rich indole ring and fluorine substituent.

Advanced: How can discrepancies in NMR spectral data for this compound be resolved during structural validation?

Answer:
Discrepancies often arise from:

  • Tautomerism : The 1H-indole moiety can exhibit prototropic shifts, altering peak positions. Use deuterated DMSO or D₂O to stabilize tautomeric forms .
  • Fluorine coupling : The 7-fluoro substituent causes splitting in adjacent proton signals (e.g., C6-H). Compare experimental 1H-19F^1\text{H-}^{19}\text{F} coupling constants with computational predictions (DFT or ab initio methods) .
  • Impurity interference : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish target signals from byproducts. Validate purity via HPLC-MS with a C18 column and 0.1% TFA mobile phase .

Basic: What analytical methods are critical for confirming the compound’s purity and stability?

Answer:

  • HPLC-UV/Vis : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities ≤0.1% .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺/M⁻) and rule out degradation products (e.g., demethylation or hydrolysis).
  • Karl Fischer titration : Quantify water content (<1% w/w) to ensure hygroscopic stability of the hydrochloride salt .

Advanced: How does the 7-fluoro substituent influence the compound’s reactivity in nucleophilic environments?

Answer:

  • Electron-withdrawing effect : Fluorine reduces electron density at the indole C2 and C4 positions, diminishing susceptibility to electrophilic attack. This stabilizes the compound during storage but may slow reactions like amidation or sulfonation.
  • Steric effects : The 2,4-dimethyl groups hinder access to the indole nitrogen, reducing unwanted side reactions (e.g., N-alkylation). Kinetic studies under varying pH (3–9) can quantify these effects .
  • Comparative analysis : Substitute the 7-fluoro group with Cl or H to benchmark reactivity changes via Hammett plots or DFT calculations .

Basic: What protocols ensure safe handling and storage of this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H318 hazards) .
  • Storage : Keep in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation or hydrolysis of the amine group.
  • Waste disposal : Neutralize with 1M NaOH before incineration to avoid HCl vapor release .

Advanced: What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₂A), leveraging the indole scaffold’s affinity for tryptamine-binding sites. Validate with MD simulations (NAMD/GROMACS) .
  • ADMET prediction : Tools like SwissADME estimate logP (2.1–2.5), blood-brain barrier permeability, and CYP450 inhibition. Adjust substituents (e.g., methyl vs. ethyl) to optimize bioavailability .

Advanced: How can researchers address contradictory solubility data reported for this hydrochloride salt?

Answer:
Contradictions arise from:

  • pH-dependent solubility : The compound’s solubility in water increases at pH <3 (protonated amine) but decreases in neutral/basic conditions. Conduct pH-solubility profiling using a shake-flask method .
  • Counterion effects : Compare solubility with other salts (e.g., oxalate, sulfate) to identify optimal formulations.
  • Crystallinity : XRPD analysis can reveal polymorphic forms affecting solubility. Amorphous forms generally exhibit higher solubility but lower stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
Reactant of Route 2
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine hydrochloride

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